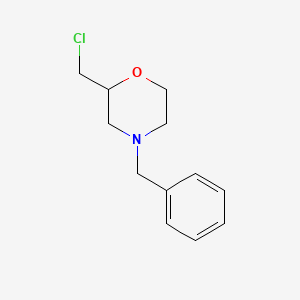

4-Benzyl-2-(chloromethyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40987-25-5 | |

| Record name | 4-Benzyl-2-(chloromethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40987-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 2-(chloromethyl)-4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040987255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-benzyl-2-(chloromethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)morpholine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-benzyl-2-(chloromethyl)morpholine, a versatile synthetic intermediate with significant applications in pharmaceutical and organic chemistry. Drawing upon established chemical principles and available literature, this document delves into the compound's chemical and physical properties, synthesis methodologies, characteristic reactivity, and its role as a key building block in the development of complex bioactive molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this morpholine derivative.

Core Chemical and Physical Properties

This compound is a substituted morpholine characterized by a benzyl group affixed to the nitrogen atom and a reactive chloromethyl group at the 2-position.[1] This unique arrangement of a lipophilic benzyl group, a flexible morpholine core, and an electrophilic chloromethyl moiety underpins its utility in organic synthesis.[1] The morpholine ring itself is considered a "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability to drug candidates.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 40987-25-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆ClNO | [3] |

| Molecular Weight | 225.71 g/mol | [1][3] |

| Appearance | Colorless liquid to white/yellow solid | [4] |

| Melting Point | -7 °C (liquid form); 46-50 °C (solid form) | [4] |

| Boiling Point | 262-264 °C | [4] |

| Solubility | Soluble in alcohol and ether | [4] |

| InChIKey | GVWRZZNYCOTWNN-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired scale, stereochemical requirements, and the availability of starting materials. Two prevalent synthetic strategies are highlighted below.

N-Alkylation of 2-(Chloromethyl)morpholine

A direct and common approach involves the N-alkylation of a pre-formed 2-(chloromethyl)morpholine ring with a benzyl halide.[1] This reaction proceeds via a standard nucleophilic substitution mechanism where the secondary amine of the morpholine acts as the nucleophile.

The general workflow for this synthesis is depicted in the following diagram:

Experimental Protocol:

-

To a stirred solution of 2-(chloromethyl)morpholine (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Ring Formation from Benzylamine and Epichlorohydrin

A convergent approach involves the reaction of benzylamine with epichlorohydrin.[1] This method constructs the morpholine ring and introduces the benzyl group in a single synthetic sequence. The reaction proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization. For chiral synthesis, enantiomerically pure (R)- or (S)-epichlorohydrin can be utilized to afford the corresponding chiral product.[1]

The logical steps for this synthetic pathway are outlined below:

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the reactivity of the chloromethyl group.[1] The chlorine atom serves as a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions:

The chloromethyl moiety readily undergoes SN2 reactions with a variety of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives.

-

Azides: Displacement with sodium azide provides access to the corresponding azidomethyl compound, which can be further reduced to an aminomethyl group.

-

Thiols: Thiolates react to form thioethers.

-

Alkoxides and Phenoxides: Formation of ethers is achieved through reaction with alcohols or phenols in the presence of a base.

-

Cyanide: Introduction of a nitrile group, a versatile precursor for carboxylic acids, amines, and amides.

A Generalized Protocol for Nucleophilic Substitution:

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add the nucleophile (1.1-1.5 eq) and, if necessary, a base (e.g., potassium carbonate, triethylamine) to facilitate the reaction.

-

Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor its progress.

-

Upon completion, perform an aqueous workup to remove inorganic salts and unreacted starting materials.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Characterization and Analytical Methods

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and distinct multiplets for the morpholine ring and chloromethyl protons.[1]

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom, including those of the aromatic ring, the benzylic carbon, the morpholine ring carbons, and the chloromethyl carbon.[1]

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[1] Characteristic fragmentation patterns, such as the loss of the chloromethyl or benzyl groups, would further corroborate the structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

Chromatographic Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring reaction progress and assessing the purity of fractions during column chromatography.

The general workflow for the analytical characterization of this compound is as follows:

Applications in Drug Development and Medicinal Chemistry

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various biologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications.

While direct synthesis of currently marketed drugs from this compound is not extensively documented in publicly available literature, its structural motifs are present in several important pharmaceuticals. For instance, the antidepressant Reboxetine contains a 2-substituted morpholine core. The synthetic utility of this compound lies in its potential for the rapid generation of libraries of novel morpholine-containing compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[2][3] It is reported to be corrosive and can cause severe skin burns and eye damage.[3] It may also be harmful if swallowed and cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator if ventilation is inadequate.

In case of accidental exposure, immediate first aid measures should be taken, and medical attention should be sought. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a synthetically versatile and valuable building block for the construction of complex molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloromethyl group allow for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective utilization in research and development.

References

-

This compound - ChemBK. [Link]

-

This compound | C12H16ClNO | CID 2801562 - PubChem. [Link]

-

Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide - PrepChem.com. [Link]

- US7294623B2 - Benzyl morpholine derivatives - Google P

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. [Link]

-

T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. [Link]

-

This compound, 97% | RHENIUM BIO SCIENCE. [Link]

Sources

A Senior Application Scientist's Guide to 4-Benzyl-2-(chloromethyl)morpholine (CAS: 40987-25-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Morpholine Scaffold

In the landscape of modern drug discovery, particularly within the challenging domain of Central Nervous System (CNS) therapeutics, the morpholine ring stands out as a "privileged scaffold."[1] Its unique physicochemical properties—a favorable balance of hydrophilicity and lipophilicity, metabolic stability, and a pKa that enhances blood-brain barrier permeability—render it an invaluable asset for medicinal chemists.[2] This guide focuses on a key derivative, 4-Benzyl-2-(chloromethyl)morpholine , a building block whose strategic combination of a protective benzyl group and a reactive chloromethyl handle makes it a cornerstone for the synthesis of complex, biologically active molecules.

This document moves beyond a simple recitation of facts. As application scientists, our role is to bridge the gap between a chemical's potential and its practical realization in the laboratory. Herein, we will dissect the causality behind synthetic choices, provide robust, field-tested protocols, and contextualize this intermediate's role in the broader narrative of pharmaceutical development.

Section 1: Core Molecular Profile & Physicochemical Characteristics

This compound is a substituted aliphatic heterocycle.[3][4] The structure's utility is rooted in two key features: the N-benzyl group, which provides steric bulk and lipophilicity, and the C2-chloromethyl group, which contains an excellent leaving group (chloride), making it a prime site for nucleophilic substitution (SN2) reactions.[3] This dual functionality allows for the precise and strategic introduction of diverse functionalities to build complex molecular architectures.[3]

Table 1: Physicochemical & Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 40987-25-5 | [5] |

| Molecular Formula | C₁₂H₁₆ClNO | [5] |

| Molecular Weight | 225.72 g/mol | [5] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 46-50 °C | [5] |

| Boiling Point | 120-122 °C @ 1 mmHg | [6] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [5][7] |

| ¹H NMR (Expected) | Multiplets for aromatic protons (~7.2-7.4 ppm), singlet for benzylic CH₂ protons, distinct signals for morpholine ring and chloromethyl group protons. | [3] |

| ¹³C NMR (Expected) | Signals for aromatic carbons, benzylic carbon, morpholine ring carbons, and the chloromethyl group carbon. | [3] |

Section 2: Strategic Synthesis Pathways

The choice of a synthetic route is dictated by the ultimate goal: scalability, cost-effectiveness, or, critically, stereochemical control. For this compound, two primary pathways are prevalent, each with distinct advantages.

Pathway A: Direct N-Alkylation (The Workhorse Route)

This is a classical and direct approach involving the N-alkylation of a pre-formed 2-(chloromethyl)morpholine ring with benzyl bromide.[3] The causality here is straightforward: the morpholine nitrogen acts as a nucleophile, attacking the electrophilic benzyl bromide. The selection of a non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the alkylation, thereby maximizing yield.[3]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(chloromethyl)morpholine hydrochloride (1.0 eq) and a suitable solvent such as acetonitrile (ACN) (approx. 0.5 M).

-

Basification: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.5 eq), to neutralize the hydrochloride salt and deprotonate the morpholine nitrogen.

-

Alkylation: Add benzyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and maintain for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified via column chromatography on silica gel.[8][9]

Pathway B: Convergent Synthesis from Epichlorohydrin (The Chiral Approach)

For applications requiring enantiopure material—a common necessity in drug development to optimize efficacy and minimize off-target effects—a convergent approach starting from chiral epichlorohydrin is superior.[1][10] This method leverages the inherent chirality of the starting material to control the final product's stereochemistry. The reaction proceeds through a nucleophilic attack of benzylamine on the epoxide, followed by an intramolecular cyclization to form the morpholine ring.[3]

-

Setup: In a reaction vessel, dissolve benzylamine (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Addition: Cool the solution to 0°C in an ice bath. Add the selected enantiomer of epichlorohydrin ((R)- or (S)-, 1.05 eq) dropwise, maintaining the temperature below 10°C.

-

Ring Opening: Allow the reaction to slowly warm to room temperature and stir for 8-12 hours. This step facilitates the initial nucleophilic attack of the amine on the epoxide.

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. This provides the energy needed for the intramolecular cyclization, where the hydroxyl group displaces the chloride to form the morpholine ring.

-

Workup: Cool the reaction and concentrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic phase, concentrate, and purify by column chromatography to yield the enantiomerically pure product.

Section 3: Application in Advanced Synthesis

The primary value of this compound lies in its role as a drug intermediate.[4][11] The chloromethyl group is a versatile electrophilic handle for introducing a wide array of nucleophiles, enabling the rapid generation of compound libraries for screening.

Example Application: Synthesis of Tertiary Amine Derivatives

A common downstream reaction is the substitution of the chloride with another amine, forming a more complex tertiary amine structure. This is a foundational step in the synthesis of numerous biologically active compounds.

-

Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN).

-

Reagents: Add the desired secondary amine (e.g., N-methylbenzylamine, 1.2 eq) and a base such as potassium carbonate (2.0 eq). The addition of a catalytic amount of sodium iodide (0.1 eq) can accelerate the reaction via the Finkelstein reaction mechanism, transiently forming a more reactive iodo-intermediate.

-

Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The aqueous workup removes the DMF and inorganic salts.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired tertiary amine.[6]

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

Table 2: Hazard & Safety Information

| Hazard Type | Description | Precautionary Measures | Source(s) |

| Corrosion | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection (goggles). | [5] |

| Toxicity | May be harmful if swallowed. | Do not ingest. If swallowed, rinse mouth, do not induce vomiting, and seek immediate medical attention. | [5] |

| Handling | Irritating to the respiratory system. | Use only in a well-ventilated chemical fume hood. Avoid breathing mist/vapors. | [6] |

| Storage | Air and moisture sensitive. | Store in a tightly closed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Argon, Nitrogen). | [5][7] |

| Disposal | --- | Dispose of in accordance with local, state, and federal regulations. Soak up spills with inert absorbent material. | [8] |

Self-Validating System: Every synthesis should be accompanied by a rigorous analytical validation workflow. The protocols described are designed to yield a product that, when subjected to NMR, HPLC, and MS analysis, will confirm both the structural integrity and the purity of the material, validating the success of the synthetic procedure.

Conclusion

This compound is more than a mere collection of atoms; it is a strategic tool for the medicinal chemist. Its well-defined reactivity and the accessibility of both racemic and chiral forms provide a reliable and versatile platform for the synthesis of novel morpholine-containing entities. By understanding the causality behind different synthetic strategies and adhering to rigorous, validated protocols, researchers can effectively leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.

References

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link][2]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link][1]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link][12]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. Available at: [Link][13]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). Available at: [Link][1]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from [Link][10]

-

Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Available at: [Link][14]

-

Taha, M., et al. (2020). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link][9]

-

PubChem. (n.d.). 4-Benzylmorpholine. National Institutes of Health. Retrieved from [Link][15]

-

ResearchGate. (n.d.). Synthesis of (S,S)‐Reboxetine. Retrieved from [Link][16]

-

PubChem. (n.d.). Fenbutrazate. National Institutes of Health. Retrieved from [Link][17]

-

ResearchGate. (n.d.). Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). Retrieved from [Link][18]

-

ResearchGate. (2021). Morpholines. Synthesis and Biological Activity. Retrieved from [Link][19]

-

PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. National Institutes of Health. Retrieved from [Link][20]

-

PubChem. (n.d.). Reboxetine. National Institutes of Health. Retrieved from [Link][21]

Sources

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-BENZYL-2-CHLOROMETHYL-MORPHOLINE | 40987-25-5 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 40987-25-5|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fenbutrazate | C23H29NO3 | CID 20395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Benzyl-2-(chloromethyl)morpholine molecular structure and weight

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)morpholine: Molecular Structure, Properties, and Synthetic Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the molecular characteristics, synthesis, and utility of this compound. As a key synthetic intermediate, understanding its properties is crucial for leveraging its potential in the construction of complex, biologically active molecules.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a substituted morpholine derivative that has garnered significant interest in synthetic organic chemistry. Its structure is characterized by a morpholine ring, a versatile six-membered heterocycle containing both ether and amine functionalities. This ring system is considered a "privileged structure" in medicinal chemistry, as its incorporation into molecules can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability.[1] The presence of a benzyl group at the nitrogen atom (N-4) and a reactive chloromethyl group at the C-2 position makes this compound a highly valuable and versatile building block for creating diverse molecular architectures.[1]

The primary utility of this compound lies in its role as an intermediate for synthesizing more elaborate compounds, particularly for pharmaceutical applications.[1][2] The reactive chloromethyl moiety serves as a handle for introducing a wide range of functional groups through nucleophilic substitution, enabling the systematic development of novel chemical entities.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its application in synthesis. The molecule consists of a central morpholine ring, with a benzyl group (C₆H₅CH₂) attached to the nitrogen atom and a chloromethyl group (CH₂Cl) at the adjacent carbon.

Molecular Structure Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of 2-(Chloromethyl)morpholine

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloromethyl-1H-benzimidazole

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Benzyl Chloride

-

Acetonitrile (ACN)

Procedure:

-

Step 1: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine.

-

Dissolve 2-chloromethyl-1H-benzimidazole (0.050 mol) in 60 mL of acetonitrile. [3] * Add potassium carbonate (0.050 mol) to the solution. [3] * Add morpholine (0.050 mol) drop-wise with continuous stirring. [3] * Reflux the reaction mixture overnight, monitoring its progress with Thin-Layer Chromatography (TLC). [3] * After the reaction is complete, allow the mixture to cool and remove the solvent using a rotary evaporator. [3]2. Step 2: N-alkylation with Benzyl Chloride.

-

Dissolve the product from Step 1 (0.01 mol) in acetonitrile (50 mL). [3] * Add potassium carbonate (0.02 mol) to the solution. [3] * Add benzyl chloride (0.01 mol) drop-wise to the mixture and reflux for 16 hours. [3] * Cool the reaction mixture and evaporate the acetonitrile. [3] * Purify the resulting solid residue via column chromatography to obtain the final product. [3] Causality and Experimental Choices:

-

-

Base (Potassium Carbonate): The use of a base like K₂CO₃ is critical to deprotonate the morpholine nitrogen, rendering it nucleophilic. [1]This activated amine can then readily attack the electrophilic carbon of benzyl bromide.

-

Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants while not interfering with the nucleophilic substitution mechanism.

-

Reflux: Heating the reaction (reflux) increases the reaction rate, ensuring the synthesis proceeds to completion in a reasonable timeframe.

Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to attack by a wide variety of nucleophiles. [1]This reactivity allows for the facile introduction of new functional groups, extending the molecular scaffold to build more complex and diverse libraries of compounds for screening in drug discovery programs. [1]

Safety and Handling

This compound is an irritant and toxic compound that requires careful handling in a laboratory setting. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. [2]All manipulations should be performed within a chemical fume hood to avoid inhalation.

GHS Hazard and Precautionary Information

| Identifier | Description | Source(s) |

| Pictogram | Skull and Crossbones | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowedH319: Causes serious eye irritation | |

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin | [2] |

| Precautionary Statements | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] |

Conclusion

This compound stands out as a pivotal intermediate in modern organic and medicinal chemistry. Its unique combination of a "privileged" morpholine core and a reactive chloromethyl handle provides a robust platform for the synthesis of novel compounds. A thorough understanding of its molecular properties, synthetic pathways, and handling requirements is essential for researchers aiming to harness its full potential in the development of next-generation therapeutics and other advanced materials.

References

- This compound | 40987-25-5 - Benchchem.

- This compound - ChemBK.

- 4-BENZYL-2-CHLOROMETHYL-MORPHOLINE | 40987-25-5 - Sigma-Aldrich.

- This compound | 40987-25-5 - ChemicalBook.

- 40987-25-5|this compound|BLD Pharm.

- This compound | C12H16ClNO | CID 2801562 - PubChem.

- 4-BENZYL-2-(CHLOROMETHYL)

- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI.

- (R)-4-benzyl-2-(chloromethyl)morpholine - ChemicalBook.

- CAS No : 40987-25-5 | Product Name : 4-Benzyl-2-(chloromethyl)

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzyl-2-(chloromethyl)morpholine

Introduction

4-Benzyl-2-(chloromethyl)morpholine is a substituted morpholine derivative of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The presence of a benzyl group on the nitrogen atom and a reactive chloromethyl group at the 2-position makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide provides a detailed overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common and direct method being the N-alkylation of a pre-formed 2-(chloromethyl)morpholine ring with a benzyl halide. This method is favored for its straightforward nature and the ready availability of the starting materials.

Synthetic Workflow

Caption: Synthetic workflow for the N-alkylation of 2-(chloromethyl)morpholine.

Experimental Protocol: N-Alkylation of 2-(Chloromethyl)morpholine

This protocol details the synthesis of this compound via the N-alkylation of 2-(chloromethyl)morpholine with benzyl bromide.

Materials:

-

2-(Chloromethyl)morpholine hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Free-basing of 2-(chloromethyl)morpholine: In a round-bottom flask, dissolve 2-(chloromethyl)morpholine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide until the pH of the solution is basic (pH > 10). Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-(chloromethyl)morpholine.

-

N-Alkylation Reaction: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the freshly prepared 2-(chloromethyl)morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure product.

Causality Behind Experimental Choices

-

Free-basing: 2-(Chloromethyl)morpholine is often supplied as its hydrochloride salt for stability. The free amine is required for the nucleophilic attack on the benzyl bromide, necessitating a basification step.

-

Base: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product, but mild enough to avoid significant side reactions.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.85 - 4.00 | Multiplet | 1H | Morpholine ring proton (CHO) |

| ~ 3.60 - 3.75 | Multiplet | 2H | Chloromethyl protons (CH₂Cl) |

| ~ 3.50 | Singlet | 2H | Benzyl protons (NCH₂Ph) |

| ~ 2.75 - 2.90 | Multiplet | 1H | Morpholine ring proton (CHN) |

| ~ 2.50 - 2.65 | Multiplet | 2H | Morpholine ring protons (CH₂N) |

| ~ 2.00 - 2.20 | Multiplet | 2H | Morpholine ring protons (CH₂O) |

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Aromatic quaternary carbon |

| ~ 129.5 | Aromatic CH |

| ~ 128.5 | Aromatic CH |

| ~ 127.5 | Aromatic CH |

| ~ 75 | Morpholine ring carbon (CHO) |

| ~ 67 | Morpholine ring carbon (CH₂O) |

| ~ 63 | Benzyl carbon (NCH₂Ph) |

| ~ 54 | Morpholine ring carbon (CH₂N) |

| ~ 46 | Chloromethyl carbon (CH₂Cl) |

| ~ 51 | Morpholine ring carbon (CHN) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 225/227 | [M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine) |

| 176 | [M - CH₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 134 | [M - C₇H₇]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1120 - 1080 | Strong | C-O-C stretch (ether) |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

| 690 - 710 | Strong | C-Cl stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A reverse-phase HPLC method would typically be employed.

-

Column: C18 column

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

A pure sample of this compound should show a single major peak in the chromatogram.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

ChemBK. This compound. [Link]

-

MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

-

PubChem. 4-Benzylmorpholine. [Link]

-

PubChemLite. This compound (C12H16ClNO). [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

ResearchGate. IR spectrum of4-benzyl-4-(2-oleamidoethylamino-2-oxoethyl)... [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

PrepChem.com. Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. [Link]

-

ResearchGate. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

ChemBK. This compound. [Link]

-

Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]

-

SIELC Technologies. Separation of Benzyl chloride on Newcrom R1 HPLC column. [Link]

-

NIST. Benzyl chloride. [Link]

-

American Institute of Chemists. article #2 - vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [Link]

Spectroscopic Profile of 4-Benzyl-2-(chloromethyl)morpholine: A Technical Guide for Drug Development Professionals

Introduction

4-Benzyl-2-(chloromethyl)morpholine is a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. Its structural architecture, featuring a reactive chloromethyl group and a lipophilic benzyl moiety, establishes it as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The morpholine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As direct experimental spectra for this specific compound are not widely available in public-domain literature, this document presents a robust, predicted spectroscopic profile based on the analysis of closely related analogues and fundamental principles of spectroscopic interpretation. Detailed, field-proven protocols for data acquisition are also provided to ensure the reproducibility and validation of these analytical methods in a research and development setting.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is paramount for the accurate interpretation of its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will confirm the number of unique proton environments and their connectivity through spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.80-4.00 | Multiplet | 1H | Morpholine ring proton (-OCH-) |

| ~3.60-3.80 | Multiplet | 2H | Morpholine ring protons (-OCH₂) |

| ~3.50 | Singlet | 2H | Benzyl protons (-NCH₂Ph) |

| ~3.40-3.60 | Multiplet | 2H | Chloromethyl protons (-CH₂Cl) |

| ~2.60-2.80 | Multiplet | 2H | Morpholine ring protons (-NCH₂) |

| ~2.10-2.30 | Multiplet | 2H | Morpholine ring protons (-NCH₂) |

Expert Interpretation: The aromatic protons of the benzyl group are expected to appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to their deshielding by the aromatic ring current. The benzylic protons, adjacent to the nitrogen atom, are anticipated to be a sharp singlet around 3.50 ppm. The protons on the morpholine ring will exhibit more complex splitting patterns due to the ring's chair conformation, leading to distinct axial and equatorial environments. The protons on the carbon bearing the chloromethyl group and the chloromethyl protons themselves will be shifted downfield due to the electron-withdrawing effect of the chlorine and oxygen atoms.

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Aromatic quaternary carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~75 | Morpholine ring carbon (-OCH-) |

| ~67 | Morpholine ring carbon (-OCH₂) |

| ~60 | Benzyl carbon (-NCH₂Ph) |

| ~54 | Morpholine ring carbon (-NCH₂) |

| ~45 | Chloromethyl carbon (-CH₂Cl) |

Expert Interpretation: The aromatic carbons will resonate in the typical range of 127-138 ppm. The carbons of the morpholine ring will appear in the region of 54-75 ppm, with the carbons adjacent to the oxygen atom being the most downfield. The benzylic carbon will be around 60 ppm, and the chloromethyl carbon is expected at approximately 45 ppm due to the influence of the adjacent chlorine atom.

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

-

Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing : Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Strong | Aliphatic C-H stretch (CH₂, CH) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1200-1100 | Medium | C-N stretch (tertiary amine) |

| 1120-1080 | Strong | C-O-C stretch (ether) |

| 750-700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

| 700-600 | Medium | C-Cl stretch |

Expert Interpretation: The IR spectrum is expected to show characteristic aromatic C-H stretching absorptions just above 3000 cm⁻¹ and aliphatic C-H stretching bands below 3000 cm⁻¹. The presence of the benzyl group will also give rise to C=C skeletal vibrations in the 1600-1450 cm⁻¹ region and a strong out-of-plane C-H bending band between 750-700 cm⁻¹, indicative of monosubstitution on the aromatic ring. A strong absorption corresponding to the C-O-C stretching of the morpholine's ether linkage is anticipated around 1100 cm⁻¹. The C-N stretching of the tertiary amine will likely appear in the 1200-1100 cm⁻¹ range. The C-Cl stretch from the chloromethyl group is expected in the 700-600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Caption: General workflow for IR spectroscopic analysis.

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.

-

Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FTIR instrument.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : Perform a baseline correction on the resulting spectrum and identify the wavenumbers of the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Possible Fragment |

| 225/227 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 134 | [M - C₇H₇]⁺ |

| 100 | [C₅H₁₀NO]⁺ (Morpholine ring fragment) |

Expert Interpretation: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 225. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 227 with about one-third the intensity of the [M]⁺ peak should be observed, confirming the presence of one chlorine atom.

Key fragmentation pathways would likely include the loss of the chloromethyl group ([M - CH₂Cl]⁺) to give a fragment at m/z 176. A prominent peak at m/z 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), is a classic fragmentation pattern for benzyl-containing compounds. Cleavage of the benzyl group would result in a fragment at m/z 134. Further fragmentation of the morpholine ring could lead to various smaller ions, such as the fragment at m/z 100.

An In-depth Technical Guide to the Physical Properties of 4-Benzyl-2-(chloromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 4-Benzyl-2-(chloromethyl)morpholine, a key intermediate in organic and pharmaceutical synthesis. As a substituted morpholine, its unique structural features, including a benzyl group for lipophilicity and a reactive chloromethyl group, make it a valuable building block for more complex molecules[1]. This document synthesizes available data to offer a clear and authoritative resource for laboratory and development settings.

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol [2][3][4]. Its structure consists of a morpholine ring with a benzyl group attached to the nitrogen atom at position 4 and a chloromethyl group at carbon 2[1].

Key Identifiers:

The structural arrangement of its functional groups is pivotal to its chemical reactivity. The benzyl group can participate in aromatic interactions, while the chloromethyl group serves as a reactive site for nucleophilic substitution, owing to chlorine being a good leaving group[1].

Caption: Chemical structure of this compound.

Physical Properties: A Detailed Analysis

The physical state and thermal properties of a compound are critical for its handling, storage, and reaction setup. For this compound, there is some variability in the reported data, which likely reflects differences in experimental conditions or sample purity.

| Physical Property | Value | Source |

| Melting Point | 46 °C | ChemBK[2] |

| 46-50 °C | Sigma-Aldrich | |

| -7 °C | ChemBK[2] | |

| Boiling Point | 120-122 °C at 1 mmHg | ChemBK[2] |

| 262-264 °C | ChemBK[2] | |

| Appearance | Colorless liquid or White to Yellow Solid | ChemBK[2], Sigma-Aldrich |

| Solubility | Soluble in alcohol and ether | ChemBK[2] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | ChemBK[2] |

Melting Point: Interpreting the Discrepancies

There are conflicting reports regarding the melting point of this compound, with values of 46 °C, 46-50 °C, and -7 °C being cited[2]. The proximity of 46 °C and 46-50 °C suggests a consensus around this range for the solid form of the compound. The appearance is described as a white to yellow solid, which is consistent with these melting points.

The outlier value of -7 °C, associated with a description of a colorless liquid, could potentially correspond to a different polymorphic form, an enantiomeric version of the compound, or a sample with impurities that depress the freezing point. For practical laboratory use, it is advisable to anticipate that this compound will be a solid at room temperature.

Boiling Point: The Influence of Pressure

The boiling point is reported as 120-122 °C at a reduced pressure of 1 mmHg and 262-264 °C, presumably at atmospheric pressure[2]. This significant difference underscores the importance of pressure control in the distillation and purification of this compound. High temperatures can potentially lead to decomposition, making vacuum distillation the preferred method for purification.

Synthesis Overview for Context

A brief understanding of the synthesis of this compound can provide valuable context for its handling and potential impurities. Common synthetic routes include:

-

N-alkylation: The reaction of 2-chloromethylmorpholine with benzyl bromide under alkaline conditions. The base is crucial for deprotonating the morpholine nitrogen, enabling it to act as a nucleophile[1].

-

From Epichlorohydrin: A convergent method involving the reaction of epichlorohydrin with benzylamine. This approach forms the morpholine ring and introduces the benzyl group in a single synthetic sequence[1].

The choice of synthetic route can influence the final purity of the product, which in turn can affect its physical properties.

Caption: Common synthetic routes to this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is described as causing severe skin burns and eye damage[3][5]. It is also considered an irritant to the eyes, respiratory system, and skin[2]. Some sources indicate it is harmful if swallowed[3].

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear suitable protective clothing, gloves, and eye/face protection[2][5]. In case of insufficient ventilation, a full-face respirator is recommended[5].

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[2]. If inhaled, move the victim to fresh air. For skin contact, remove contaminated clothing immediately and rinse the affected area[5]. If ingested, rinse the mouth with water[5].

-

Storage: Store in a cool, dry place, away from oxidizing agents and strong acids to prevent the generation of harmful gases[2].

Conclusion

This compound is a versatile synthetic intermediate with well-defined, albeit sometimes varied, physical properties. A thorough understanding of its melting and boiling points, with careful consideration of experimental conditions, is crucial for its effective use in research and development. Adherence to strict safety protocols is paramount when handling this corrosive and irritant compound. This guide provides a foundational understanding to support its safe and efficient application in the synthesis of novel chemical entities.

References

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-Benzyl-2-(chloromethyl)morpholine for Pharmaceutical and Synthetic Applications

Section 1: Introduction and Compound Profile

4-Benzyl-2-(chloromethyl)morpholine is a substituted morpholine derivative that serves as a critical intermediate in various synthetic pathways, particularly within medicinal chemistry and drug development.[1][2] The morpholine ring is considered a "privileged structure" in pharmacology, as its inclusion in a molecule can confer advantageous physicochemical properties such as enhanced aqueous solubility and improved metabolic stability, which are pivotal for developing effective therapeutic agents.[2] The structure of this compound is unique, featuring a reactive chloromethyl group that is a prime site for nucleophilic substitution, allowing for the facile construction of more complex molecular architectures.[2]

Understanding the solubility of this intermediate is paramount for researchers and drug development professionals. Solubility dictates the choice of reaction solvents, influences reaction kinetics, and is fundamental to the design of purification protocols such as crystallization and chromatography. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents, grounded in the principles of its molecular structure.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 40987-25-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₆ClNO | [3][4][5] |

| Molecular Weight | 225.71 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Primary Hazards | Causes severe skin burns and eye damage. Irritating to eyes, skin, and respiratory system. | [1][3][6] |

Section 2: Theoretical Principles Governing Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8] The molecular structure of this compound contains distinct regions with differing polarities, which endows it with a nuanced solubility profile.

Figure 1: Structural analysis of this compound highlighting its polar and non-polar regions.

-

Polar Moieties: The morpholine ring contains both an ether linkage and a tertiary amine. These groups create a permanent dipole moment, allowing the molecule to engage in dipole-dipole interactions with polar solvents. The oxygen and nitrogen atoms can also act as hydrogen bond acceptors.

-

Non-Polar Moiety: The benzyl group is a large, non-polar, aromatic hydrocarbon substituent. It contributes significant lipophilicity to the molecule and primarily interacts via weaker van der Waals forces.[2] This region favors solubility in non-polar or moderately polar solvents.

This structural duality suggests that this compound will not be highly soluble in extremely polar solvents like water but will exhibit good solubility in solvents of intermediate polarity and those with some non-polar character.

Section 3: Predicted Solubility Profile

While exhaustive quantitative data is not widely published, a reliable predictive profile can be constructed based on structural analysis and known qualitative information. The compound is reported to be soluble in alcohol and ether, which aligns with our theoretical assessment.[1]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Low / Insoluble | The large, non-polar benzyl group outweighs the polarity of the morpholine ring, hindering miscibility with the highly polar, hydrogen-bonded network of water. |

| Methanol / Ethanol | Polar Protic | High | These alcohols have both a polar hydroxyl group and a non-polar alkyl chain, effectively solvating both the morpholine and benzyl moieties of the compound. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a solvent of intermediate polarity that can effectively solvate the entire molecule without the strong hydrogen bonding that would exclude the non-polar group. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | As a cyclic ether, THF's polarity is well-suited to dissolve the morpholine ring, and its overall structure is compatible with the benzyl group. |

| Diethyl Ether | Moderately Polar | High | Similar to THF, its polarity and alkyl groups make it an excellent solvent for molecules with both polar and non-polar characteristics.[1] |

| Acetone | Polar Aprotic | Moderate to High | The highly polar carbonyl group may have strong interactions with the morpholine ring, leading to good solubility. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is less effective at solvating large non-polar groups compared to solvents like DCM or THF. |

| Toluene | Non-Polar Aromatic | Moderate to High | The aromatic nature of toluene will have favorable π-stacking interactions with the benzyl group, promoting solubility. |

| Hexane / Heptane | Non-Polar Aliphatic | Low | These non-polar solvents will interact favorably with the benzyl group but are poor at solvating the polar morpholine ring, likely resulting in limited solubility. |

Section 4: Experimental Protocol for Solubility Determination

To validate the predicted profile and obtain precise data for process development, experimental determination is essential. The following protocols provide methods for both rapid qualitative screening and accurate quantitative measurement.

Critical Safety Precautions

This compound is classified as a hazardous substance that can cause severe skin burns, eye damage, and irritation.[1][3][6] All handling must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Tightly fitting safety goggles and a face shield.

-

A flame-resistant laboratory coat.

Protocol for Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents, ideal for initial screening.

Methodology:

-

Dispense approximately 25 mg of this compound into a clean, dry 13x100 mm test tube.

-

Add the selected solvent in 0.25 mL increments, up to a total volume of 1.0 mL.

-

After each addition, cap and vigorously agitate the test tube for 30 seconds using a vortex mixer.

-

Visually inspect the solution against a dark background for any undissolved material.

-

Record the observation based on the following criteria:

-

Soluble: A completely clear, single-phase solution is formed.

-

Sparingly Soluble: A significant portion of the compound dissolves, but some solid/liquid particles remain.

-

Insoluble: The compound does not visibly dissolve.

-

Figure 2: Workflow for the qualitative determination of solubility.

Protocol for Quantitative Solubility Determination (Isothermal Gravimetric Method)

This protocol determines the equilibrium solubility at a specific temperature, providing precise data (e.g., in mg/mL or mol/L) necessary for process chemistry and formulation.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and stir vigorously for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, turn off the stirring and allow the excess solid to settle for 1-2 hours at the same constant temperature.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter) to prevent transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, and dry vial. Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Analysis: Once the solvent is fully evaporated, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the final mass of the dried solute by the volume of the aliquot taken.

Section 5: Practical Implications in Research and Development

A clear understanding of this compound's solubility is not merely academic; it directly impacts laboratory and process efficiency.

-

Reaction Solvent Selection: For synthetic transformations involving the chloromethyl group, a solvent that fully dissolves both the morpholine substrate and the incoming nucleophile is required for optimal reaction rates. Dichloromethane, THF, and alcohols are excellent starting points for such reactions.

-

Purification and Crystallization: The differential solubility predicted between polar protic solvents (high solubility) and non-polar aliphatic solvents (low solubility) suggests that an alcohol/hexane or alcohol/heptane solvent-antisolvent system would be highly effective for purification by crystallization.

-

Chromatography: The intermediate polarity of the compound indicates that it is well-suited for normal-phase silica gel chromatography using solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.

-

Drug Formulation: The morpholine scaffold is often incorporated to improve the aqueous solubility of a final active pharmaceutical ingredient (API).[2] While this intermediate itself has low water solubility, its derivatives can be tailored to achieve the desired pharmacokinetic profile.

Section 6: Conclusion

This compound possesses a solubility profile dominated by its dual-nature structure. The polar morpholine ring and the non-polar benzyl group allow it to dissolve readily in a range of moderately polar to non-polar organic solvents, with particularly high solubility in alcohols, ethers, and chlorinated solvents. Its solubility is limited in the extremes of the polarity spectrum, such as water and aliphatic hydrocarbons. The predictive framework and experimental protocols detailed in this guide provide researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this valuable synthetic intermediate in their work, optimizing reaction conditions, streamlining purification, and advancing pharmaceutical design.

References

-

This compound - Introduction. ChemBK. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (PDF). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (PDF). [Link]

-

This compound | C12H16ClNO | CID 2801562 - PubChem. National Center for Biotechnology Information. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

This compound | CAS 40987-25-5 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 40987-25-5 [chemicalbook.com]

- 5. This compound | CAS 40987-25-5 [matrix-fine-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

Purity and Analytical Standards for 4-Benzyl-2-(chloromethyl)morpholine: A Framework for Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-2-(chloromethyl)morpholine is a key heterocyclic building block in modern organic and medicinal chemistry.[1] Its utility as a synthetic intermediate, particularly in the development of novel pharmaceutical agents, demands a rigorous and well-defined approach to quality control.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and reproducibility of downstream applications. This technical guide provides a comprehensive framework for establishing the purity and analytical standards of this compound. We will delve into the rationale behind selecting specific analytical techniques, provide detailed, field-proven protocols, and outline a logical workflow for the comprehensive characterization of this critical reagent.

Compound Profile and Significance

This compound (CAS No: 40987-25-5) is a substituted morpholine characterized by a benzyl group on the nitrogen at position 4 and a reactive chloromethyl group at position 2.[1][2] This unique arrangement of functional groups makes it a versatile intermediate. The benzyl group imparts lipophilicity, while the chloromethyl moiety serves as a reactive handle for nucleophilic substitution, enabling the construction of more complex molecular architectures.[1]

| Property | Value | Source |

| CAS Number | 40987-25-5 | [2] |

| Molecular Formula | C₁₂H₁₆ClNO | [2] |

| Molecular Weight | 225.71 g/mol | [2] |

| Appearance | White to Yellow Solid | [3] |

| Melting Point | 46-50 °C | [3] |

| Storage | 2-8 °C, Inert Atmosphere | [3][4] |

The Genesis of Impurities: A Synthesis-Driven Perspective

Understanding the potential impurities in a given batch of this compound begins with its synthesis. A robust impurity profile is built upon knowledge of starting materials, intermediates, and potential side reactions. The most common synthetic routes include:

-

N-Alkylation of 2-(chloromethyl)morpholine: This involves reacting 2-(chloromethyl)morpholine with benzyl bromide under basic conditions.[1]

-

Reaction of Benzylamine with Epichlorohydrin: This convergent approach forms the morpholine ring and introduces the benzyl group simultaneously.[1]

Based on these pathways, a profile of potential process-related impurities can be predicted.

| Impurity Type | Potential Species | Rationale |

| Unreacted Starting Materials | Benzylamine, Epichlorohydrin, 2-(chloromethyl)morpholine, Benzyl bromide | Incomplete reaction conversion. |

| Intermediates | N-benzyl-2-morpholinone (from alternative routes) | Incomplete conversion from an intermediate step.[1] |

| Over-alkylation Products | Quaternary ammonium salts | Reaction of the product with excess benzyl bromide. |

| Degradation Products | Hydrolysis products (e.g., 4-benzyl-2-(hydroxymethyl)morpholine) | Exposure to moisture, particularly during workup or storage. |

| Residual Solvents | Dichloromethane, Diethyl ether, Acetonitrile | Solvents used during synthesis and purification.[5][6] |

A systematic approach to identifying and controlling these impurities is paramount for ensuring lot-to-lot consistency.

The Analytical Toolkit: A Multi-Technique Approach to Characterization

No single analytical technique is sufficient to fully characterize a chemical entity. A multi-pronged strategy is essential for unambiguous structural confirmation and accurate purity assessment.

Caption: General workflow for analytical characterization.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

¹H NMR: Confirms the presence of key structural motifs: the aromatic protons of the benzyl group, the benzylic methylene protons, the morpholine ring protons, and the chloromethyl protons. Integration of the signals should correspond to the number of protons in each group.

-

¹³C NMR: Provides a count of the unique carbon atoms in the molecule, confirming the complete carbon skeleton.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and impurity analysis. The expected molecular ion peak [M]⁺ for C₁₂H₁₆ClNO would be observed at m/z 225.7.[2]

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[7] A reversed-phase method is typically the most effective starting point.

-

Principle: The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

-

Quantification: Purity is typically determined by an area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC): GC is ideal for analyzing thermally stable and volatile compounds. It is particularly useful for detecting volatile organic impurities and residual solvents.[7] When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. Coupling with a Mass Spectrometer (GC-MS) allows for the identification of unknown impurity peaks.[8]

Establishing Analytical Standards and Protocols

The following protocols represent robust starting points for the quality control of this compound. Method validation according to ICH Q2(R1) guidelines is required before implementation in a regulated environment.

Protocol 1: HPLC-UV for Purity Determination

This protocol is designed to separate the main component from potential non-volatile impurities.

A. Instrumentation & Conditions

| Parameter | Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard robust system for QC labs. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | A general-purpose reversed-phase column offering good resolution.[9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent peak shape for the amine.[9] |